molecular formula C10H11BrF2N2 B1415439 5-Bromo-2-(3,3-difluoropyrrolidin-1-ylmethyl)-pyridine CAS No. 1936659-12-9

5-Bromo-2-(3,3-difluoropyrrolidin-1-ylmethyl)-pyridine

Cat. No. B1415439
CAS RN: 1936659-12-9
M. Wt: 277.11 g/mol
InChI Key: RFLPBSCNAWTYSC-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,3-difluoropyrrolidin-1-ylmethyl)-pyridine (5-Bromo-2-DFPMP) is a small molecule that has been studied in recent years for its potential applications in the field of medicinal chemistry. It is a derivative of pyridine, a naturally occurring heterocyclic aromatic compound. 5-Bromo-2-DFPMP has been demonstrated to possess a wide range of biochemical and physiological activities, including antifungal, antiviral, and anti-inflammatory properties. In addition, it has been found to have potential applications in the development of new drugs and as a tool for studying enzyme-substrate interactions.

Scientific Research Applications

Catalytic Applications and Pyridine Derivatives

Pyridine derivatives, including compounds similar to 5-Bromo-2-(3,3-difluoropyrrolidin-1-ylmethyl)-pyridine, play a crucial role in various fields, ranging from medicinal chemistry to material science. Pyrrolidine, a core structural motif in the chemical of interest, is widely utilized in drug discovery due to its versatility and the ability to enhance bioactive molecule selectivity. This five-membered ring structure contributes significantly to stereochemistry and three-dimensional molecular coverage, which is critical in the design of new compounds with specific biological profiles (Li Petri et al., 2021).

Pyridine scaffolds are instrumental in the development of new pharmaceuticals and agrochemicals. These compounds are recognized for their antibacterial, antifungal, anticancer, and antioxidant properties. Additionally, pyridine derivatives serve as effective chemosensors for detecting various ions and species, highlighting their importance in analytical chemistry and environmental monitoring (Abu-Taweel et al., 2022).

Role in Synthetic Chemistry

The compound is likely involved in synthetic pathways due to its structural uniqueness. Its bromo and difluoropyrrolidinyl groups suggest potential reactivity conducive to novel catalytic processes or as a precursor in organic synthesis. Research on pyridine and pyrrolidine derivatives has led to innovative synthetic routes, enhancing the development of complex molecules. Such compounds often serve as key intermediates in synthesizing bioactive molecules, highlighting their role in advancing pharmaceutical research and drug design (Gmeiner, 2020).

properties

IUPAC Name

5-bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2N2/c11-8-1-2-9(14-5-8)6-15-4-3-10(12,13)7-15/h1-2,5H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLPBSCNAWTYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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